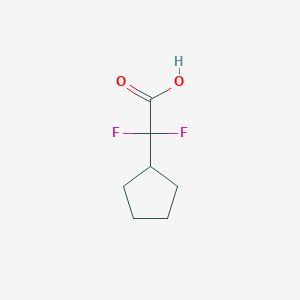

2-Cyclopentyl-2,2-difluoroacetic acid

説明

Structure

3D Structure

特性

IUPAC Name |

2-cyclopentyl-2,2-difluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F2O2/c8-7(9,6(10)11)5-3-1-2-4-5/h5H,1-4H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQKZPMQKFUNPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(C(=O)O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1027513-89-8 | |

| Record name | 2-cyclopentyl-2,2-difluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

pKa Determination of 2-Cyclopentyl-2,2-difluoroacetic Acid in Aqueous Solution: Methodological Rationale and Protocols

Executive Summary

The accurate determination of the acid dissociation constant ( pKa ) is a foundational metric in drug development, dictating a molecule's lipophilicity, absorption, and target-binding affinity. 2-Cyclopentyl-2,2-difluoroacetic acid presents a unique analytical challenge. The highly electron-withdrawing difluoromethylene ( −CF2− ) group drastically lowers the pKa into the highly acidic region, while the bulky cyclopentyl ring introduces significant lipophilicity, potentially compromising aqueous solubility.

As a Senior Application Scientist, I have structured this whitepaper to bypass the limitations of standard analytical techniques. We will explore the causality behind the molecule's physicochemical behavior and detail two self-validating, field-proven methodologies for its pKa determination: 19 F NMR Titration and Advanced Potentiometry via Yasuda-Shedlovsky Extrapolation .

Molecular Profiling & Causality

To design an effective experimental protocol, we must first understand the structural causality driving the molecule's behavior.

-

Inductive Effects & Acidity: The acidity of carboxylic acids is governed by the stability of the conjugate base (carboxylate anion). In 2-Cyclopentyl-2,2-difluoroacetic acid, the two highly electronegative fluorine atoms exert a strong inductive electron-withdrawing effect ( −I effect) through the sigma bonds. This delocalizes the negative charge on the carboxylate, drastically stabilizing it and lowering the pKa . For context, while acetic acid has a pKa of 4.76, difluoroacetic acid (DFA) drops to approximately 1.22–1.33[1][2].

-

Steric & Lipophilic Effects: The cyclopentyl group is slightly electron-donating compared to a proton, which theoretically pushes the pKa marginally higher than DFA. More importantly, this bulky cycloalkane ring significantly increases the molecule's lipophilicity ( logP ), decreasing its aqueous solubility compared to short-chain fluoroacetic acids. We predict the aqueous pKa of 2-Cyclopentyl-2,2-difluoroacetic acid to fall between 1.30 and 1.60 .

Analytical Limitations of Standard Methods

-

UV-Metric Titration Failure: The molecule lacks a conjugated π -system or strong chromophore. The UV absorbance of the carboxylate group is weak and occurs at low wavelengths (< 220 nm), where background interference from buffers is high.

-

Standard Potentiometric Limitations: Standard glass pH electrodes suffer from severe "acid error" at pH<2.0 . Furthermore, the buffering region of a molecule with a pKa≈1.4 overlaps heavily with the strong acid background of water, making the inflection point mathematically ambiguous. Finally, the lipophilicity of the cyclopentyl group may cause the molecule to precipitate at the required titration concentrations (~1 mM)[3].

Core Methodology 1: 19 F NMR Titration

To circumvent the limitations of glass electrodes at extreme pH, 19 F Nuclear Magnetic Resonance (NMR) Titration is the most authoritative method for this molecule.

Causality & Self-Validation: 19 F NMR directly probes the electron density changes around the fluorine nuclei upon deprotonation of the adjacent carboxylic acid. Because NMR chemical shifts ( δ ) are independent of analyte concentration, this method is immune to minor precipitation issues[1]. To make this a self-validating system, we utilize an internal chemical shift reference and an internal NMR pH indicator (e.g., 3-fluoropyridinium, pKa=2.97 ). This ensures both the dependent variable ( δ ) and independent variable ( pH ) are measured simultaneously within the exact same sample environment, eliminating external calibration errors[4].

Step-by-Step Protocol

-

Sample Preparation: Prepare a 0.5 mM solution of 2-Cyclopentyl-2,2-difluoroacetic acid in 10% D2O / 90% H2O to provide a lock signal.

-

Internal Standards: Add 0.1 mM of Sodium Trifluoroacetate (NaTFA) as an internal chemical shift reference ( δF=0 ppm). Add 0.5 mM of 3-fluoropyridinium as an internal pH indicator.

-

Titration Series: Aliquot the solution into 10 separate NMR tubes. Adjust the pH of each tube using standardized HCl or NaOH to cover a pH range from 0.5 to 4.0.

-

Data Acquisition: Acquire 19 F NMR spectra for each tube at a constant temperature (e.g., 298 K). Record the chemical shift of the −CF2− group.

-

Data Analysis: Plot the observed chemical shift ( δobs ) against the pH (calculated from the 3-fluoropyridinium shift). Fit the data to the Henderson-Hasselbalch-derived equation:

δobs=1+10(pH−pKa)δacid+δbase⋅10(pH−pKa)The inflection point of this sigmoidal curve yields the exact pKa .

Caption: Workflow for 19F NMR-based pKa determination of fluorinated compounds.

Core Methodology 2: Advanced Potentiometry via Yasuda-Shedlovsky Extrapolation

If NMR access is limited, potentiometry can be adapted. To solve the dual issues of low aqueous solubility and low pKa , we employ the Yasuda-Shedlovsky Extrapolation using methanol-water co-solvent mixtures[5][6].

Causality & Self-Validation: Adding methanol increases the solubility of the lipophilic cyclopentyl group. However, methanol lowers the dielectric constant ( ϵ ) of the solvent, which suppresses ionization and artificially raises the apparent pKa ( psKa ). The Yasuda-Shedlovsky equation linearizes the relationship between the psKa and the dielectric constant. The self-validating mechanism here is the linear regression coefficient ( R2 ). An R2>0.99 confirms that the solvation structure of the weak acid remains consistent across the co-solvent ratios, validating the extrapolation to 0% methanol (pure water)[3].

Step-by-Step Protocol

-

Co-Solvent Preparation: Prepare five distinct methanol-water mixtures ranging from 15 wt% to 65 wt% methanol[6].

-

Electrode Calibration: Calibrate a high-precision glass electrode using the "Four-Plus" technique or Gran plot method in each specific co-solvent mixture to account for liquid junction potentials[5].

-

Titration: Dissolve the analyte (~1 mM) in each co-solvent mixture. Titrate with standardized 0.1 M KOH (prepared in the corresponding co-solvent).

-

Apparent pKa Calculation: Determine the apparent pKa ( psKa ) for each mixture using the inflection point of the titration curve.

-

Yasuda-Shedlovsky Plot: Calculate the dielectric constant ( ϵ ) and water concentration ( log[H2O] ) for each mixture. Plot (psKa+log[H2O]) on the y-axis against (1/ϵ) on the x-axis.

-

Extrapolation: Perform a linear regression. The y-intercept represents the state at 1/ϵ=0 . Using the equation psKa+log[H2O]=A/ϵ+B , extrapolate the line to the 1/ϵ value of pure water ( ϵ≈78.3 at 25°C) to find the true aqueous pKa [3][5].

Caption: Yasuda-Shedlovsky extrapolation method for water-insoluble compounds.

Data Presentation: Comparative Acidity Profiling

To contextualize the expected results for 2-Cyclopentyl-2,2-difluoroacetic acid, the table below summarizes the quantitative pKa data of structurally related carboxylic acids. Notice the stark drop in pKa as fluorine atoms are added to the alpha carbon.

| Compound | Chemical Structure | Experimental pKa (Aqueous) | Reference / Source |

| Acetic Acid | CH3COOH | 4.76 | Standard Literature |

| Fluoroacetic Acid | CH2FCOOH | 2.59 | [1] |

| Difluoroacetic Acid | CHF2COOH | 1.22 - 1.33 | [1],[2] |

| Trifluoroacetic Acid | CF3COOH | 0.03 - 0.52 | [1],[7] |

| 2-Cyclopentyl-2,2-difluoroacetic acid | C5H9−CF2−COOH | ~1.30 - 1.60 | Predicted (This Guide) |

Conclusion

Standard aqueous potentiometry and UV-metric titrations are fundamentally ill-equipped to handle the low pKa and lipophilic nature of 2-Cyclopentyl-2,2-difluoroacetic acid. By employing 19 F NMR Titration , researchers can leverage the molecule's own fluorine atoms as highly sensitive, concentration-independent probes. Alternatively, Yasuda-Shedlovsky Extrapolation provides a robust mathematical workaround for solubility limits in potentiometry. Both protocols represent self-validating systems that ensure scientific integrity and high-fidelity data for downstream pharmaceutical development.

References

- Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport Digitell Inc / ResearchGate URL

- Difluoroacetic acid Chemical Properties LookChem URL

- National Science Foundation (NSF PAR)

- pKa determination of water-insoluble drugs in organic solvent-water mixtures PubMed / NIH URL

- Physico‐chemical characterization of some beta blockers and anti‐diabetic drugs ‐ potentiometric and spectrophotometric pKa European Journal of Chemistry URL

- Potentiometric pKa determination of water-insoluble compounds.

- Which of the following carboxylic acids is expected to have the highest pKa?

Sources

- 1. Determining the pKa of 10 PFAS and fluoroacetic acids using 19F-NMR: Chemical trends and implications on environmental fate and transport - American Chemical Society [acs.digitellinc.com]

- 2. Difluoroacetic acid|lookchem [lookchem.com]

- 3. eurjchem.com [eurjchem.com]

- 4. par.nsf.gov [par.nsf.gov]

- 5. PH-metric log P 11. pKa determination of water-insoluble drugs in organic solvent-water mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Potentiometric pKa determination of water-insoluble compound [pion-inc.com]

- 7. brainly.com [brainly.com]

Application Notes and Protocols for 2-Cyclopentyl-2,2-difluoroacetic acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[3] Among the diverse array of organofluorine motifs, molecules featuring a gem-difluoro group adjacent to a carbonyl, such as 2-Cyclopentyl-2,2-difluoroacetic acid, are of particular interest. This structural unit serves as a bioisostere for a ketone or a hydroxyl group, and can impart favorable conformational constraints. The cyclopentyl group provides a lipophilic scaffold that can be crucial for interactions with hydrophobic pockets in biological targets.

This comprehensive guide provides an in-depth exploration of 2-Cyclopentyl-2,2-difluoroacetic acid as a key building block. We will delve into its physicochemical properties, provide a plausible synthetic route, and present detailed, field-proven protocols for its application in amide bond formation and esterification—two of the most fundamental transformations in drug discovery.

Physicochemical Properties and Safety Data

Table 1: Physicochemical Properties of 2-Cyclopentyl-2,2-difluoroacetic acid and Related Analogs

| Property | 2-Cyclopentyl-2,2-difluoroacetic acid | 2-Cyclopropyl-2,2-difluoroacetic acid | 2-(2,2-Difluorocyclopentyl)acetic acid |

| CAS Number | 1027513-89-8[4] | 1557661-16-1[1][5][6] | 1532703-00-6[7] |

| Molecular Formula | C₇H₁₀F₂O₂[8] | C₅H₆F₂O₂[1][5][6] | C₇H₁₀F₂O₂[7] |

| Molecular Weight | 164.15 g/mol | 136.10 g/mol | 164.15 g/mol |

| Predicted XlogP | 2.3[8] | 1.2[9] | 1.5 |

| Boiling Point | Not available | 198.7 ± 25.0 °C at 760 mmHg[5] | Not available |

| Acidity (pKa) | Expected to be lower than non-fluorinated analog due to the electron-withdrawing effect of the fluorine atoms. The pKa of difluoroacetic acid is 1.33.[10] | Similar to cyclopentyl analog | Similar to cyclopentyl analog |

Safety and Handling:

2-Cyclopentyl-2,2-difluoroacetic acid should be handled with care in a well-ventilated fume hood, following standard laboratory safety procedures. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Based on data for analogous compounds, it may be corrosive and cause skin and eye irritation.[5][6]

Proposed Synthesis of 2-Cyclopentyl-2,2-difluoroacetic acid

A robust and scalable synthesis of the title compound is crucial for its widespread application. While a specific literature preparation is not prominent, a plausible and effective route can be designed based on the well-established Reformatsky reaction, which is known for its utility in forming β-hydroxy esters, particularly with α,α-difluoro reagents.[6][11][12][13][14]

The proposed synthesis involves a two-step sequence starting from cyclopentanecarboxaldehyde.

Caption: Proposed synthetic workflow for 2-Cyclopentyl-2,2-difluoroacetic acid.

Protocol 1: Synthesis via Reformatsky Reaction and Hydrolysis

Step 1: Ethyl 2,2-difluoro-3-hydroxy-3-cyclopentylpropanoate

-

Materials:

-

Cyclopentanecarboxaldehyde

-

Ethyl bromodifluoroacetate

-

Zinc dust (activated)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Activate zinc dust by stirring with 1M HCl for 15 minutes, followed by washing with water, ethanol, and diethyl ether, and drying under vacuum.

-

To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc (1.5 equivalents).

-

Add anhydrous THF, followed by a solution of cyclopentanecarboxaldehyde (1 equivalent) and ethyl bromodifluoroacetate (1.2 equivalents) in anhydrous THF dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy ester.

-

Step 2: 2-Cyclopentyl-2,2-difluoroacetic acid (Hydrolysis)

-

Materials:

-

Ethyl 2,2-difluoro-3-hydroxy-3-cyclopentylpropanoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

1M Hydrochloric acid (HCl)

-

-

Procedure:

-

Dissolve the β-hydroxy ester (1 equivalent) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add LiOH (2-3 equivalents) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Acidify the reaction mixture to pH ~2 with 1M HCl.

-

Extract the product with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Cyclopentyl-2,2-difluoroacetic acid.

-

Application Protocol 2: Amide Bond Formation

The strong electron-withdrawing nature of the gem-difluoro group increases the electrophilicity of the carbonyl carbon, which can facilitate nucleophilic attack. However, it also increases the acidity of the carboxylic acid, potentially leading to a more stable carboxylate salt with the amine, thereby impeding the reaction. Therefore, a robust coupling agent is recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an excellent choice for its high efficiency, even with sterically hindered or electron-deficient amines.

Caption: General workflow for HATU-mediated amide coupling.

Detailed Protocol: HATU-Mediated Amide Coupling

-

Materials:

-

2-Cyclopentyl-2,2-difluoroacetic acid

-

Amine of interest

-

HATU

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve 2-Cyclopentyl-2,2-difluoroacetic acid (1 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

-

Add DIPEA (2-3 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve the amine (1.2 equivalents) in a minimal amount of anhydrous DMF.

-

Add the amine solution to the pre-activated acid mixture.

-

Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by TLC or LC-MS. For particularly challenging couplings (e.g., with sterically hindered or electron-deficient amines), the reaction temperature can be increased to 40-60 °C.[5]

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 5% aqueous LiCl (to remove DMF), 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

-

Causality and Insights:

-

HATU: The choice of HATU is based on its ability to form a highly reactive O-acylisourea intermediate, which is less prone to racemization if a chiral center is present alpha to the carbonyl.

-

DIPEA: A non-nucleophilic base is crucial to deprotonate the carboxylic acid without competing with the amine in the coupling reaction. An excess is used to also neutralize the hexafluorophosphate counterion of HATU.

-

Pre-activation: Activating the carboxylic acid before adding the amine can be beneficial for sluggish reactions, as it ensures the activated species is readily available for coupling.

-

Application Protocol 3: Esterification

Esterification of 2-Cyclopentyl-2,2-difluoroacetic acid can be achieved through various methods. For sterically hindered alcohols or acid-sensitive substrates, the Steglich esterification, using a carbodiimide coupling agent like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalytic amount of DMAP (4-Dimethylaminopyridine), is a mild and effective choice.[15]

Caption: Workflow for Steglich esterification.

Detailed Protocol: Steglich Esterification

-

Materials:

-

2-Cyclopentyl-2,2-difluoroacetic acid

-

Alcohol of interest

-

EDC or DCC

-

DMAP (catalytic amount, e.g., 0.1 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of 2-Cyclopentyl-2,2-difluoroacetic acid (1 equivalent), the alcohol (1.2 equivalents), and DMAP (0.1 equivalents) in anhydrous DCM at 0 °C, add EDC (1.5 equivalents) or DCC (1.2 equivalents) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.

-

Work-up (if using EDC):

-

Dilute the reaction mixture with DCM.

-

Wash with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

-

Work-up (if using DCC):

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate as described for the EDC work-up.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel.

-

-

Causality and Insights:

-

EDC/DCC: These carbodiimides activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. EDC is often preferred for its water-soluble urea byproduct, which simplifies purification.[15]

-

DMAP: This nucleophilic catalyst accelerates the reaction by forming a more reactive N-acylpyridinium intermediate with the O-acylisourea. This is particularly beneficial for sterically hindered alcohols.

-

Temperature: Starting the reaction at 0 °C helps to control the initial exothermic reaction and minimize potential side reactions.

-

Conclusion

2-Cyclopentyl-2,2-difluoroacetic acid is a valuable fluorinated building block with significant potential in drug discovery and materials science. Its unique combination of a lipophilic cyclopentyl moiety and an electron-withdrawing gem-difluoroacetic acid group offers a powerful tool for modulating the physicochemical and biological properties of molecules. The protocols detailed in this guide provide a solid foundation for the synthesis and application of this versatile compound, empowering researchers to explore its full potential in their scientific endeavors.

References

-

Recent developments in the asymmetric Reformatsky-type reaction. PMC. [Link]

-

2-cyclopropyl-2,2-difluoroacetic acid — Chemical Substance Information. NextSDS. [Link]

-

Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Nucleophilic (Radio)Fluorination of α‑Diazocarbonyl Compounds Enabled by Copper-Catalyzed H−F Insertion. The Doyle Group. [Link]

-

Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. PMC. [Link]

-

2-cyclopentyl-2,2-difluoroacetic acid (C7H10F2O2). PubChemLite. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

Esterification of Sterically Hindered Acids and Alcohols in Fluorous Media. ResearchGate. [Link]

-

Strategies for Nucleophilic C(sp3)–(Radio)Fluorination. The Doyle Group - UCLA. [Link]

-

α,α-Difluroalkanecarboxylic acids: a general synthesis via alkyl radical addition to 1,1-dichloro-2,2-difluoroethylene. ScienceDirect. [Link]

-

Reformatsky Reaction. Cambridge University Press & Assessment. [Link]

-

Preparation of the difluoro‐Reformatsky reagent 9 and Schlenk‐type equilibrium. ResearchGate. [Link]

-

Chlorofluoroacetic Acid Derivatives of Sterically Hindered Chiral Alcohols. RSC Publishing. [Link]

-

Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. PMC. [Link]

-

2-Cyclopentylsulfinyl-2,2-difluoroacetic acid | C7H10F2O3S | CID 81216846. PubChem. [Link]

-

Elemental Sulfur-Mediated Transformation of Carboxylic Acids to Acyl Fluorides by Electrophilic Fluorinating Reagent, Selectfluor. Organic Chemistry Portal. [Link]

-

A New Method for the Esterification of Certain Sterically Hindered Acids. ElectronicsAndBooks. [Link]

-

The Synthesis and Acid-base Properties of α-(Fluoromethyl)- and α-(Difluoromethyl)-substituted Cyclobutane Building Blocks. Journal of Organic and Pharmaceutical Chemistry. [Link]

-

Difluoroacetic acid. Wikipedia. [Link]

-

The First Convergent Synthesis of 23,23-Difluoro-25-hydroxyvitamin D3 and Its 24-Hydroxy Derivatives: Preliminary Assessment of Biological Activities. MDPI. [Link]

-

Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. [Link]

-

2-cyclopropyl-2,2-difluoroacetic acid — Chemical Substance Information. NextSDS. [Link]

-

Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]

-

Synthesis and Reactivity of (18)F-Labeled α,α-Difluoro-α-(aryloxy)acetic Acids | Request PDF. ResearchGate. [Link]

-

2-cyclopropyl-2,2-difluoroacetic acid (C5H6F2O2). PubChemLite. [Link]

-

Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. [Link]

- WO2019043238A1 - Process and intermediate for the manufacture of difluoroacetyl chloride.

-

Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. MDPI. [Link]

-

Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters a. ResearchGate. [Link]

-

Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane. Eureka | Patsnap. [Link]

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. [Link]

-

19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. [Link]

-

MS-DIAL 5 multimodal mass spectrometry data mining unveils lipidome complexities. [Link]

-

High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. PubMed. [Link]

- CN104761446A - Preparation method of 2-bromo-2,2-difluoroacetyl chloride and 2-bromo-2,2-difluoro acetate and recycling method of waste difluoro trichloroethane.

-

2,2-Difluoroacetyl chloride | C2HClF2O | CID 2736890. PubChem. [Link]

Sources

- 1. doyle.princeton.edu [doyle.princeton.edu]

- 2. tcichemicals.com [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Mechanistic study of nucleophilic fluorination for the synthesis of fluorine-18 labeled fluoroform with high molar activity from N-difluoromethyltriazolium triflate - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. PubChemLite - 2-cyclopentyl-2,2-difluoroacetic acid (C7H10F2O2) [pubchemlite.lcsb.uni.lu]

- 9. PubChemLite - 2-cyclopropyl-2,2-difluoroacetic acid (C5H6F2O2) [pubchemlite.lcsb.uni.lu]

- 10. brynmawr.edu [brynmawr.edu]

- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Enantioselective Reformatsky reaction of ethyl iododifluoroacetate with ketones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

Application Note: A Practical Guide to the Solid-Phase Synthesis of Peptides Acylated with 2-Cyclopentyl-2,2-difluoroacetic acid

Abstract

The incorporation of fluorinated moieties into peptides is a powerful strategy in medicinal chemistry to enhance metabolic stability, modulate conformation, and improve pharmacokinetic profiles.[1][2][3] This application note provides a comprehensive, field-tested guide for the successful incorporation of 2-Cyclopentyl-2,2-difluoroacetic acid, a sterically demanding and electronically modified building block, onto the N-terminus of a peptide using solid-phase peptide synthesis (SPPS). We will detail the rationale behind experimental choices, provide step-by-step protocols for coupling and analysis, and offer a troubleshooting guide to overcome common challenges. The protocols herein are designed for researchers, scientists, and drug development professionals seeking to expand their synthetic repertoire with challenging, non-canonical building blocks.

Introduction: The Challenge and Opportunity of Fluorinated Acyl Moieties

Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—make it a valuable element in drug design.[2] Specifically, the gem-difluoroalkyl group (CF2) is a well-regarded bioisostere for a carbonyl group or an ether oxygen, and it can significantly increase a molecule's resistance to enzymatic degradation.[4] The target molecule, 2-Cyclopentyl-2,2-difluoroacetic acid, presents a dual challenge for peptide chemists:

-

Steric Hindrance: The bulky cyclopentyl group adjacent to the carboxylate significantly impedes the approach of the resin-bound amine, slowing reaction kinetics.[5]

-

Electronic Effects: The two electron-withdrawing fluorine atoms increase the acidity of the carboxyl group but can also influence the reactivity of the carbonyl carbon. This effect can sometimes mitigate the reactivity of the system, leading to poor yields in SPPS.[6]

Overcoming these hurdles requires a carefully optimized protocol, particularly in the selection of the coupling reagent, which must be potent enough to drive the reaction to completion without causing side reactions.[5][7]

Strategic Considerations for SPPS Incorporation

The success of this challenging N-terminal acylation hinges on the strategic selection of reagents and conditions. The following section outlines the critical decision points and provides the rationale for our recommended approach.

Resin and Synthesis Strategy

This protocol is based on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) solid-phase synthesis strategy.[8][9][10] For the synthesis of a peptide with a C-terminal amide, a Rink Amide resin is the standard choice. The synthesis of the linear peptide sequence prior to the final acylation should follow established, optimized SPPS protocols.[11]

The Critical Choice: Coupling Reagent

Standard coupling reagents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are often insufficient for sterically demanding couplings.[5] To ensure high efficiency, a more powerful in-situ activating reagent is required. We strongly recommend the use of an aminium/uronium salt-based reagent.

Table 1: Comparison of Coupling Reagents for Hindered Systems

| Reagent Class | Example(s) | Reactivity Level | Key Considerations |

| Carbodiimides | DIC, DCC | Low-Moderate | Often requires an additive (e.g., HOBt); may be insufficient for this substrate.[12] |

| Uronium/Aminium | HBTU, HCTU | High | Generally effective, but HATU offers superior performance for difficult couplings.[13] |

| Uronium/Aminium (Azabenzotriazole) | HATU | Very High | Recommended reagent. Forms a highly reactive OAt-active ester, minimizing racemization and effectively overcoming steric barriers.[14][15][16] |

| Phosphonium | PyBOP, PyAOP | Very High | Excellent solubility and reactivity, but can be more expensive. Guanidinylation side reactions are avoided.[13][16] |

Our recommendation is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU functions by rapidly generating a highly reactive OAt-active ester intermediate, which then undergoes aminolysis to form the desired amide bond.[12][17] This high reactivity is essential for coupling the sterically encumbered 2-Cyclopentyl-2,2-difluoroacetic acid.[14]

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the N-terminal acylation of a resin-bound peptide.

General SPPS Workflow

The overall process follows a logical sequence of deprotection, activation, coupling, and cleavage. The critical step, the final acylation, is highlighted in detail.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Marsh Lab - Fluorinated Peptides [sites.google.com]

- 4. Fluorinated Peptides - CY BioCIS [biocis.cyu.fr]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. people.uniurb.it [people.uniurb.it]

- 8. chemistry.du.ac.in [chemistry.du.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. peptidechemistry.org [peptidechemistry.org]

- 13. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 16. file.globalso.com [file.globalso.com]

- 17. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 2-Cyclopentyl-2,2-difluoroacetic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of 2-Cyclopentyl-2,2-difluoroacetic acid. This fluorinated building block is highly valued in drug development for modulating lipophilicity and metabolic stability. However, synthesizing it requires navigating a challenging four-step sequence: a Reformatsky reaction, dehydration, hydrogenation, and hydrolysis[1][2].

This guide provides field-proven troubleshooting strategies designed for researchers and application scientists to maximize yields, prevent defluorination, and avoid decarboxylation.

Pathway Visualization

Figure 1: Four-step synthetic pathway for 2-Cyclopentyl-2,2-difluoroacetic acid.

Section 1: Troubleshooting & FAQs

Q1: My Reformatsky reaction stalls, yielding less than 40% of the hydroxy ester. How can I drive this to completion? A: The primary culprit is insufficient zinc activation and moisture. The highly electron-withdrawing -CF2 group reduces the nucleophilicity of the intermediate zinc enolate, making it highly sensitive to protonation by trace water.

-

Causality & Solution: Standard zinc dust possesses a passivating oxide layer. Activate it chemically using 1,2-dibromoethane followed by chlorotrimethylsilane (TMSCl) in anhydrous THF. Furthermore, the formation of the difluoro-Reformatsky reagent is exothermic but requires an initial thermal kick-start. Add 10% of the ethyl bromodifluoroacetate at reflux to initiate the zinc insertion, then add the remainder dropwise to maintain a gentle reflux without stalling.

Q2: During dehydration, I get a mixture of double-bond isomers and unreacted starting material. How do I improve conversion? A: The tertiary alcohol adjacent to a -CF2CO2Et group is heavily deactivated toward elimination.

-

Causality & Solution: You must use a large excess of thionyl chloride (up to 10 equivalents) with pyridine acting as both base and solvent[2]. Add the SOCl2 strictly at 0 °C to prevent uncontrolled degradation, then allow it to stir at room temperature for 16 hours[2]. Do not waste time separating the endo (cyclopentenyl) and exo (cyclopentylidene) isomers; both regiocenters will converge to the identical target during the subsequent hydrogenation step.

Q3: I observe significant defluorination during hydrogenation. What is causing this? A: Hydrodefluorination (C-F bond cleavage) is a highly prevalent side reaction when reducing fluorinated alkenes over palladium catalysts, especially under elevated pressure or extended reaction times.

-

Causality & Solution: Switch your catalyst to 10% Palladium hydroxide on carbon (Pd(OH)2/C, Pearlman's catalyst)[3]. It provides superior activity for sterically hindered alkenes without requiring high pressure. Strictly maintain 1 atm of H2 (balloon pressure) at room temperature[3]. Monitor the reaction closely via GC-MS and terminate it immediately upon alkene consumption (typically 4 hours) to prevent the catalyst from inserting into the allylic/homoallylic C-F bonds.

Q4: My final hydrolysis results in low yields and unidentified byproducts. Is the ester resistant to hydrolysis? A: The ester hydrolyzes readily, but the resulting 2-cyclopentyl-2,2-difluoroacetic acid is highly prone to decarboxylation if the conditions are too harsh.

-

Causality & Solution: Avoid strong bases like NaOH and absolutely avoid heating. Use Lithium hydroxide monohydrate (LiOH·H2O) in a 1:1:1 mixture of THF:Methanol:Water[1]. This biphasic-miscible system ensures the lipophilic cyclopentyl ester and the hydrophilic hydroxide ion are in the same phase, accelerating the reaction at room temperature[1]. During workup, acidify the aqueous layer carefully with 1N HCl while cooling in an ice bath to suppress exothermic decarboxylation[3].

Section 2: Quantitative Data & Optimization Parameters

The following table summarizes the critical parameters required to bypass the yield-limiting factors at each stage of the synthesis.

| Synthesis Step | Target Intermediate | Key Yield-Limiting Factor | Optimized Condition | Expected Yield |

| 1. Reformatsky | Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate | Zinc passivation; moisture quenching enolate | Zn activated with TMSCl/1,2-dibromoethane; Anhydrous THF | 75 - 85% |

| 2. Dehydration | Ethyl 2-cyclopentenyl-2,2-difluoroacetate | Deactivated tertiary alcohol | 10 eq SOCl2 in Pyridine; 0 °C to RT for 16h | 60 - 70% |

| 3. Hydrogenation | Ethyl 2-cyclopentyl-2,2-difluoroacetate | Hydrodefluorination (C-F cleavage) | 10% Pd(OH)2/C; 1 atm H2 (Balloon); strictly 4h | 80 - 90% |

| 4. Hydrolysis | 2-Cyclopentyl-2,2-difluoroacetic acid | Exothermic decarboxylation | LiOH·H2O in THF/MeOH/H2O (1:1:1); RT; Ice-bath acidification | 85 - 95% |

Section 3: Step-by-Step Experimental Protocols

Step 1: Synthesis of Ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate

-

Suspend zinc dust (1.5 eq) in anhydrous THF (0.5 M) under an argon atmosphere.

-

Add 1,2-dibromoethane (0.05 eq) and heat to reflux for 5 minutes. Cool to room temperature and add TMSCl (0.05 eq). Stir for 15 minutes to ensure oxide layer removal.

-

Add cyclopentanone (1.0 eq) to the activated zinc suspension.

-

Heat the mixture to a gentle reflux. Add 10% of the total ethyl bromodifluoroacetate (1.2 eq) to initiate the reaction. Once initiated (indicated by a self-sustaining exotherm), add the remaining ethyl bromodifluoroacetate dropwise over 1 hour.

-

Reflux for an additional 2 hours, cool to room temperature, and quench with saturated aqueous NH4Cl. Extract with EtOAc, dry over Na2SO4, and concentrate.

Step 2: Synthesis of Ethyl 2-cyclopentenyl-2,2-difluoroacetate [2]

-

Dissolve ethyl 2,2-difluoro-2-(1-hydroxycyclopentyl)acetate (1.0 eq) in anhydrous pyridine (0.15 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add thionyl chloride (10.0 eq) dropwise to manage the exotherm and gas evolution[2].

-

Remove the ice bath and stir the reaction mixture at room temperature for 16 hours to ensure complete conversion of the deactivated alcohol[2].

-

Dilute carefully with water at 0 °C, basify with aqueous NaHCO3, and extract with EtOAc (3x). Wash the combined organics with 1N HCl (to remove residual pyridine), dry over Na2SO4, and concentrate[2].

Step 3: Synthesis of Ethyl 2-cyclopentyl-2,2-difluoroacetate [3]

-

Dissolve the crude ethyl 2-cyclopentenyl-2,2-difluoroacetate (1.0 eq) in EtOAc (0.05 M).

-

Add a slurry of 10% Palladium hydroxide on carbon (Pd(OH)2/C, 30% w/w relative to substrate) in EtOAc under a nitrogen stream[3].

-

Purge the flask with hydrogen gas and maintain under a hydrogen balloon (1 atm) at room temperature[3].

-

Stir strictly for 4 hours. Self-Validating Control: Monitor by GC-MS to ensure complete alkene consumption while preventing defluorination.

-

Evacuate the hydrogen atmosphere, filter the mixture through a Celite pad to remove the catalyst, and concentrate the filtrate[3].

Step 4: Synthesis of 2-Cyclopentyl-2,2-difluoroacetic acid [1][3]

-

Dissolve ethyl 2-cyclopentyl-2,2-difluoroacetate (1.0 eq) in a 1:1:1 mixture of THF, Methanol, and Water (0.15 M)[1].

-

Add lithium hydroxide monohydrate (3.0 eq) in one portion[1].

-

Stir the reaction mixture at room temperature for 4 hours. Critical: Do not apply heat.[1]

-

Remove the volatile organic solvents (THF/MeOH) under reduced pressure at 30 °C.

-

Dilute the aqueous residue with water and wash with EtOAc to remove unreacted ester[1].

-

Cool the aqueous layer in an ice bath and slowly acidify to pH 2-3 using 1N HCl[3].

-

Extract the acidified aqueous layer with EtOAc (3x). Dry the combined organic layers over Na2SO4 and concentrate to afford the final product as a semi-solid[1][3].

References

- WO2016007848A1 - Antiproliferative compounds and methods of use thereof Source: Google Patents URL

- Source: cas.

Sources

- 1. WO2016007848A1 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]

- 2. WO2016007848A1 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]

- 3. WO2016007848A1 - Antiproliferative compounds and methods of use thereof - Google Patents [patents.google.com]

Optimizing HPLC-UV mobile phase conditions for 2-Cyclopentyl-2,2-difluoroacetic acid

Answering the call for a specialized, in-depth guide, this Technical Support Center is dedicated to the successful analysis of 2-Cyclopentyl-2,2-difluoroacetic acid by HPLC-UV. As a Senior Application Scientist, my goal is to move beyond generic advice, providing a framework of causal logic and field-proven protocols to empower researchers in their method development and troubleshooting endeavors.

Understanding the Analyte: A Molecule of Unique Challenges

2-Cyclopentyl-2,2-difluoroacetic acid presents a distinct set of challenges for reversed-phase chromatography. Its structure dictates the analytical strategy:

-

High Polarity: The small cyclopentyl group provides limited hydrophobicity, while the carboxylic acid and difluoro-moieties enhance its polarity. This can lead to poor retention on traditional C18 columns.

-

Strong Acidity: The two electron-withdrawing fluorine atoms on the alpha-carbon significantly increase the acidity of the carboxylic acid group. While the exact pKa is not widely published, it can be estimated to be low, likely in the range of 1.0-2.0, similar to other difluoroacetic acids[1][2]. This has profound implications for mobile phase pH selection.

-

Weak Chromophore: The molecule lacks significant conjugated double bonds or aromatic rings, resulting in very low UV absorbance. This necessitates detection at low wavelengths (typically < 210 nm), where baseline noise from mobile phase components can be a major issue.

This guide is structured to address these challenges head-on, beginning with common questions and progressing to in-depth troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for this analysis?

A1: A high-purity, modern C18 column with high surface area and dense bonding is a suitable starting point. However, due to the analyte's polar nature, consider columns specifically designed for enhanced retention of polar compounds, such as those with polar-embedded or polar-endcapped functionalities (e.g., "AQ" type columns)[3][4]. Crucially, given the required low pH of the mobile phase, select a column rated for stability in the pH 1-2 range, such as those with sterically protected bonded phases (e.g., Agilent ZORBAX StableBond, Waters XBridge) to prevent hydrolysis of the stationary phase[5].

Q2: What are the ideal starting mobile phase conditions?

A2: For reversed-phase HPLC, a gradient elution using Acetonitrile and water is recommended to start. Methanol is a viable alternative but Acetonitrile typically provides lower viscosity and a lower UV cutoff wavelength[6]. The most critical parameter is pH. To ensure the analyte is in its neutral, non-ionized form for maximum retention and optimal peak shape, the mobile phase pH should be set at least 1.5 to 2 units below the analyte's pKa[7][8]. Given the estimated pKa of 1.0-2.0, a mobile phase pH of ≤ 2.0 is essential. This is typically achieved by adding an acidifier.

| Parameter | Recommended Starting Condition | Rationale |

| Mobile Phase A | HPLC-Grade Water + 0.1% Phosphoric Acid or 0.1% Formic Acid | Acidifies the mobile phase to suppress analyte ionization. Phosphoric acid has a very low UV cutoff, ideal for low wavelength detection. |

| Mobile Phase B | HPLC-Grade Acetonitrile | Common organic modifier with good UV transparency and low viscosity[9]. |

| Gradient | 5% to 95% B over 10-15 minutes | A generic screening gradient to determine the approximate elution conditions. |

| Flow Rate | 1.0 mL/min (for a standard 4.6 mm ID column) | Standard starting flow rate. |

| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature. |

Q3: What is the optimal UV detection wavelength (λmax)?

A3: The analyte lacks a strong chromophore. The carboxylic acid group offers weak absorbance around 200-210 nm. Therefore, the optimal detection wavelength will be very low, likely between 200 nm and 210 nm . This makes the choice of mobile phase additive critical. Trifluoroacetic acid (TFA), while excellent for peak shape, has significant absorbance below 220 nm and should be avoided. Phosphoric acid or formic acid are better choices due to their lower UV absorbance at these wavelengths[10].

Troubleshooting Guide: From Problem to Protocol

This section addresses specific experimental issues in a cause-and-effect format, providing logical workflows and detailed protocols to resolve them.

Issue 1: Poor or No Retention

Your analyte elutes at or very near the solvent front (t₀), indicating minimal interaction with the stationary phase.

Primary Cause: The analyte is in its ionized (deprotonated) state. In its carboxylate form (R-COO⁻), the molecule is highly polar and is repelled by the hydrophobic stationary phase, eluting quickly with the polar mobile phase[11][12][13].

Caption: A decision tree for troubleshooting poor analyte retention.

-

Prepare Mobile Phases: Create a series of aqueous mobile phases (Mobile Phase A) with varying concentrations of acid. Use high-purity phosphoric acid for its low UV cutoff.

-

A1: 0.2% Phosphoric Acid in Water (pH ~1.5)

-

A2: 0.1% Phosphoric Acid in Water (pH ~2.1)

-

A3: 0.05% Phosphoric Acid in Water (pH ~2.4)

-

-

Systematic Analysis: Using the same gradient program and column, inject the analyte standard with each mobile phase, ensuring the column is fully equilibrated before each run (at least 10 column volumes).

-

Data Analysis: Plot the retention time (tᵣ) of the analyte as a function of mobile phase pH. A significant increase in retention should be observed as the pH is lowered[14]. Select the pH that provides adequate retention while respecting the column's stability limits.

Issue 2: Asymmetric Peak Shape (Tailing)

The peak exhibits a tail, where the back half of the peak is wider than the front half. This compromises integration accuracy and resolution[15].

Primary Cause: Secondary ionic interactions between the acidic analyte and residual silanol groups (Si-OH) on the silica surface of the stationary phase[16][17]. At mid-range pH, some silanols are deprotonated (Si-O⁻) and can strongly interact with any remaining ionized analyte, creating a secondary, stronger retention mechanism that causes tailing.

Caption: A logical workflow for diagnosing and fixing peak tailing.

-

Prepare Standard Series: Create a dilution series of your analyte, for example: 100 µg/mL, 50 µg/mL, 10 µg/mL, and 1 µg/mL. The sample solvent should be the same as, or weaker than, the initial mobile phase.

-

Inject and Analyze: Inject a constant volume of each standard onto the column under the optimized mobile phase conditions.

-

Evaluate Peak Shape: Calculate the asymmetry factor (As) or tailing factor (Tf) for each concentration. A value of 1.0 is perfectly symmetric. If the factor decreases significantly (moves closer to 1.0) with lower concentrations, it indicates that column overload was contributing to the tailing[18].

| Concentration | Tailing Factor (Tf) | Observation |

| 100 µg/mL | 1.8 | Severe Tailing |

| 10 µg/mL | 1.3 | Moderate Tailing |

| 1 µg/mL | 1.1 | Acceptable Symmetry |

Issue 3: High Baseline Noise or Poor Sensitivity

The baseline is unstable, or the analyte peak is very small, leading to a poor signal-to-noise ratio (S/N).

Primary Cause: The mobile phase additive or organic solvent has significant UV absorbance at the low detection wavelength required for the analyte. Impurities in the solvents or reagents can also contribute to baseline noise.

-

Verify Solvent/Additive UV Cutoff: Check the manufacturer's specifications for the UV cutoff of your solvents and additives. Acetonitrile (190 nm) is generally preferred over Methanol (205 nm)[6]. Ensure any acidifier used has minimal absorbance at your target wavelength (e.g., phosphoric acid).

-

Perform a Blank Gradient: Run your intended gradient program without an injection. The baseline drift should be smooth and minimal. Any significant peaks that appear are "ghost peaks" from contamination in the mobile phase or system.

-

Systematic Component Swap: If noise persists, systematically replace components to identify the source.

-

Prepare fresh mobile phase using new bottles of solvent and acidifier.

-

If the issue is resolved, the old mobile phase was the source.

-

If not, the issue may lie within the HPLC system (e.g., contaminated pump seals, degasser).

-

References

-

Choosing the Right Buffers for Mobile Phase. Phenomenex. [Link]

-

How to Select a Buffer for your HPLC Mobile Phase? Axion Labs. [Link]

-

HPLC Buffer Mobile Phase Considerations | Guide. SCION Instruments. [Link]

-

Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PubMed. [Link]

-

Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

-

Buffer & Eluent Preparation in HPLC – Best Practices. KNAUER. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. PMC. [Link]

-

Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules. Phenomenex. [Link]

-

HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. [Link]

-

2-Cyclopentylsulfinyl-2,2-difluoroacetic acid. PubChem. [Link]

-

Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

-

How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]

-

The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

-

pH Gradient Reversed-Phase HPLC. ACS Publications. [Link]

-

How can I prevent peak tailing in HPLC? ResearchGate. [Link]

-

Trace Analysis of Fluorinated Aromatic Carboxylic Acids in Aqueous Reservoir Fluids by HPLC. ResearchGate. [Link]

-

The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

-

Recommended column for really acid mobile phases. Chromatography Forum. [Link]

-

Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

-

Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

-

Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

-

HPLC determination of perfluorinated carboxylic acids with fluorescence detection. ResearchGate. [Link]

-

HPLC Column Selection Guide. Restek. [Link]

-

Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

-

Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. [Link]

-

HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

-

5 Main Types of HPLC Columns Explained. Torontech. [Link]

-

2-cyclopentyl-2,2-difluoroacetic acid (C7H10F2O2). PubChemLite. [Link]

-

Table of Acids with Ka and pKa Values. CLAS. [Link]

-

Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. Waters. [Link]

-

2-cyclopentyl cyclopentanone. The Good Scents Company. [Link]

-

UV/Vis absorption and FL spectra of CH2Cl2 solution of 2a. ResearchGate. [Link]

-

2-cyclopropyl-2,2-difluoroacetic acid — Chemical Substance Information. NextSDS. [Link]

-

pKa values. The OChemTutor. [Link]

Sources

- 1. lcms.cz [lcms.cz]

- 2. ochemtutor.com [ochemtutor.com]

- 3. Choosing Columns for Polar Acidic Molecules | Phenomenex [phenomenex.com]

- 4. glsciencesinc.com [glsciencesinc.com]

- 5. HPLC Buffer Mobile Phase Considerations | Guide [scioninstruments.com]

- 6. UV Cutoff [macro.lsu.edu]

- 7. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]

- 8. researchgate.net [researchgate.net]

- 9. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - News [alwsci.com]

- 10. Buffer & Eluent Preparation in HPLC – Best Practices [knauer.net]

- 11. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]

- 12. veeprho.com [veeprho.com]

- 13. chromatographytoday.com [chromatographytoday.com]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Tale of Two Acids: A Comparative Guide to 2-Cyclopentyl-2,2-difluoroacetic acid vs. Trifluoroacetic Acid in Modern Chromatography

A Senior Application Scientist's In-Depth Analysis for Researchers, Scientists, and Drug Development Professionals

In the world of analytical chromatography, particularly in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), the choice of mobile phase modifier is a critical decision that profoundly impacts separation efficiency, peak shape, and detector response. For decades, Trifluoroacetic acid (TFA) has been a workhorse, a reliable agent for achieving sharp peaks and excellent separation of peptides and proteins.[1][2][3] However, its notorious signal suppression effects in mass spectrometry have driven a continuous search for viable alternatives.[4][5][6]

This guide delves into a comparative analysis of Trifluoroacetic acid and a potential, structurally intriguing alternative: 2-Cyclopentyl-2,2-difluoroacetic acid (CDFA). While extensive experimental data for CDFA in chromatographic applications is not yet widely published, we can infer its potential behavior based on its structural characteristics and draw parallels with the well-documented performance of a close relative, Difluoroacetic acid (DFA). This guide will therefore provide a comprehensive overview of TFA, a detailed exploration of DFA as a scientifically-backed alternative, and a forward-looking perspective on what researchers might expect from compounds like CDFA.

The Reigning Champion: Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (CF₃COOH) is a strong organic acid (pKa ≈ 0.3) that has been a staple in reversed-phase HPLC for several key reasons.[7] Its primary role is that of an ion-pairing agent.[2][8][9][10] In the acidic mobile phase, the carboxylate group of TFA forms an ion pair with positively charged analytes, such as the amine groups in peptides and proteins. This interaction effectively neutralizes the charge on the analyte, increasing its hydrophobicity and thus its retention on the non-polar stationary phase of a reversed-phase column.[8][11] The result is often sharper, more symmetrical peaks and improved resolution.[3][12]

However, the very properties that make TFA an excellent ion-pairing agent for UV-based detection are its downfall in the context of mass spectrometry.

The Achilles' Heel of TFA: Ion Suppression in Mass Spectrometry

When the eluent from the HPLC is introduced into the mass spectrometer's ion source, the non-volatile TFA anions form strong ion pairs with the positively charged analyte ions in the gas phase.[4][5] This reduces the number of free analyte ions available for detection, leading to a significant decrease in signal intensity, a phenomenon known as ion suppression.[6][12][13] This suppression can be so severe that it compromises the sensitivity of the analysis, making it difficult to detect low-abundance analytes.[12]

The Challenger: A Look at Difluoroacetic Acids and the Promise of CDFA

The quest for a "mass spec-friendly" alternative to TFA has led researchers to explore other fluorinated carboxylic acids. Difluoroacetic acid (DFA) has emerged as a promising candidate, offering a balance between chromatographic performance and MS compatibility.[12][14][15] While direct experimental data on 2-Cyclopentyl-2,2-difluoroacetic acid (CDFA) is scarce, we can extrapolate its potential performance based on the well-documented behavior of DFA and the structural contribution of the cyclopentyl group.

Difluoroacetic Acid (DFA): A Compromise for Enhanced MS Sensitivity

Difluoroacetic acid (CHF₂COOH) is a weaker acid than TFA and possesses a lower degree of hydrophobicity. These characteristics lead to several key differences in its chromatographic performance:

-

Reduced Ion Suppression: DFA is a less potent ion-pairing agent than TFA, resulting in weaker gas-phase interactions with analytes. This translates to significantly reduced ion suppression and, consequently, higher signal intensities in mass spectrometry.[12][14][16][17] Studies have shown that replacing TFA with DFA can lead to a threefold or greater increase in MS sensitivity.[16][17]

-

Altered Selectivity: The difference in ion-pairing strength and hydrophobicity between DFA and TFA can lead to changes in chromatographic selectivity, which can be advantageous for separating co-eluting peaks.[18]

-

Acceptable Peak Shape: While generally not providing the same degree of peak sharpening as TFA, DFA often yields significantly better peak shape and chromatographic efficiency compared to another common MS-friendly modifier, formic acid (FA).[12][19]

The Untested Potential of 2-Cyclopentyl-2,2-difluoroacetic acid (CDFA)

The structure of CDFA suggests it could offer a unique set of properties as a mobile phase modifier. The presence of the bulky and hydrophobic cyclopentyl group attached to the α-carbon would likely increase its hydrophobicity compared to DFA. This could lead to stronger interactions with the stationary phase and potentially enhanced retention and different selectivity for certain analytes.

Hypothesized Properties of CDFA in Chromatography:

-

Increased Hydrophobicity: The cyclopentyl group would make CDFA more hydrophobic than DFA and potentially even TFA. This could be beneficial for the retention of very polar analytes.

-

Moderate Ion-Pairing: The acidity of CDFA is expected to be similar to DFA, suggesting it would be a less aggressive ion-pairing agent than TFA, and therefore more compatible with mass spectrometry.

-

Unique Selectivity: The distinct steric and electronic properties of the cyclopentyl group could offer novel selectivity profiles for complex separations.

Further research and experimental validation are necessary to confirm these hypotheses and establish the utility of CDFA in routine chromatographic applications.

Head-to-Head Comparison: TFA vs. DFA (as a proxy for CDFA)

To provide a practical understanding, the following table summarizes the key performance differences between TFA and DFA, which can serve as a baseline for considering the potential of CDFA.

| Feature | Trifluoroacetic Acid (TFA) | Difluoroacetic Acid (DFA) |

| Chemical Formula | CF₃COOH | CHF₂COOH |

| Acidity (pKa) | ~0.3 (Stronger) | Weaker than TFA |

| Ion-Pairing Strength | Strong | Moderate |

| Peak Shape (UV) | Excellent, sharp peaks | Good, often better than Formic Acid |

| MS Signal Intensity | Significant Suppression | Significantly Improved vs. TFA |

| Chromatographic Selectivity | Well-established | Can offer alternative selectivity |

| Volatility | High | Sufficient for LC-MS |

Experimental Protocols

For scientists looking to transition from TFA-based methods or explore new modifiers, the following protocols provide a starting point.

Protocol 1: Reversed-Phase HPLC of a Peptide Mixture with UV Detection

This protocol outlines a standard procedure for comparing the chromatographic performance of TFA and DFA for a peptide mixture using UV detection.

dot

Caption: Workflow for comparing TFA and DFA in peptide analysis by HPLC-UV.

Protocol 2: LC-MS Analysis of a Protein Digest

This protocol is designed to evaluate the impact of TFA and DFA on MS signal intensity for a complex protein digest.

dot

Caption: Workflow for evaluating TFA and DFA in protein digest analysis by LC-MS.

Conclusion and Future Outlook

Trifluoroacetic acid remains a powerful tool in the chromatographer's arsenal, especially for applications where UV detection is paramount. However, its significant drawbacks in mass spectrometry have necessitated the exploration of alternatives. Difluoroacetic acid has proven to be a viable compromise, offering improved MS sensitivity with acceptable chromatographic performance.

The potential of 2-Cyclopentyl-2,2-difluoroacetic acid remains an open question awaiting empirical investigation. Its unique structure suggests it could offer novel selectivity and retention characteristics, potentially carving out a niche for specific challenging separations. As the demands for higher sensitivity and more detailed characterization in fields like proteomics and pharmaceutical development continue to grow, the exploration of new mobile phase modifiers like CDFA will be crucial in pushing the boundaries of what is achievable with modern chromatographic techniques. Researchers are encouraged to consider the principles outlined in this guide when developing new methods and to contribute to the collective knowledge base by sharing their findings on novel reagents.

References

-

Trifluoroacetic acid - Wikipedia. (n.d.). Retrieved from [Link]

-

Ion-Pairing Agents Reverse Phase Chromatography. (2026, January 29). Let's Talk Academy. Retrieved from [Link]

-

TFA (Trifluoroacetic Acid). (n.d.). SIELC Technologies. Retrieved from [Link]

-

The Role of Ion Pairing Agents in Liquid Chromatography (LC) Separations. (2023, August 1). Chromatography Online. Retrieved from [Link]

-

Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. Retrieved from [Link]

-

Shou, W. Z., & Naidong, W. (2005). Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. Journal of Chromatography B, 825(2), 186-192. Retrieved from [Link]

-

Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electro, spray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds. (n.d.). ResearchGate. Retrieved from [Link]

-

What is TFA and when should I use it - Primer. (n.d.). MicroSolv Technology Corporation. Retrieved from [Link]

-

Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins. (2023, December 8). Separation Science. Retrieved from [Link]

-

Trifluoroacetic Acid as a Molecular Probe for the Dense Phase in Liquid–Liquid Phase-Separating Peptide Systems. (2024, December 23). ACS Publications. Retrieved from [Link]

-

Improving LC-MS Separations of Peptides with Difluoroacetic Acid Ion Pairing. (n.d.). Waters Corporation. Retrieved from [Link]

-

High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing. (2019, September 10). Taylor & Francis Online. Retrieved from [Link]

-

Can I Use Trifluoroacetic Acid TFA to Improve the Performance in LCMS - FAQ. (2025, November 3). MicroSolv Technology Corporation. Retrieved from [Link]

-

Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. Retrieved from [Link]

-

Trifluoroacetic Acid: A Narrative Review on Physico-Chemical Properties, Exposure Pathways, and Toxicological Concerns. (n.d.). MDPI. Retrieved from [Link]

-

Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. (n.d.). Waters Corporation. Retrieved from [Link]

-

Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). (n.d.). KNAUER. Retrieved from [Link]

-

Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. (n.d.). Waters Corporation. Retrieved from [Link]

-

Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules. (n.d.). Waters Corporation. Retrieved from [Link]

-

Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

2-Cyclopentylsulfinyl-2,2-difluoroacetic acid. (n.d.). PubChem. Retrieved from [Link]

-

Application of Difluoroacetic Acid to Improve Optical and MS Performance in Peptide LC-UV/MS. (n.d.). Waters Corporation. Retrieved from [Link]

-

Development of a sensitive and selective LC-MS/MS method for simultaneous determination of gemcitabine and 2,2-difluoro-2-deoxyuridine in human plasma. (2009, July 15). PubMed. Retrieved from [Link]

-

Guide to achieving reliable quantitative LC-MS measurements. (n.d.). LGC Group. Retrieved from [Link]

-

Development of a multi-residue analytical methodology based on liquid chromatography–tandem mass spectrometry (LC–MS/MS) for. (n.d.). AquaEnergy Expo Knowledge Hub. Retrieved from [Link]

-

Development of LC/MS techniques for plant and drug metabolism studies. (2011, June 4). SciSpace. Retrieved from [Link]

-

Why is trifluoroacetic acid (TFA) used in HPLC instead of acetic acid? (2020, November 9). Quora. Retrieved from [Link]

-

2-cyclopropyl-2,2-difluoroacetic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

-

Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry. (2021, April 29). PubMed. Retrieved from [Link]

Sources

- 1. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]

- 2. lcms.cz [lcms.cz]

- 3. Optimize HPLC-UV Baseline for TFA Applications [knauer.net]

- 4. Simple means to alleviate sensitivity loss by trifluoroacetic acid (TFA) mobile phases in the hydrophilic interaction chromatography-electrospray tandem mass spectrometric (HILIC-ESI/MS/MS) bioanalysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mtc-usa.com [mtc-usa.com]

- 7. TFA (Trifluoroacetic Acid) | SIELC Technologies [sielc.com]

- 8. itwreagents.com [itwreagents.com]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. technologynetworks.com [technologynetworks.com]

- 12. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. sepscience.com [sepscience.com]

- 15. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]

- 16. High sensitivity LC-MS profiling of antibody-drug conjugates with difluoroacetic acid ion pairing - PMC [pmc.ncbi.nlm.nih.gov]

- 17. lcms.cz [lcms.cz]

- 18. waters.com [waters.com]

- 19. waters.com [waters.com]

Validating GC-MS detection limits for 2-Cyclopentyl-2,2-difluoroacetic acid

An In-Depth Guide to the Method Validation of 2-Cyclopentyl-2,2-difluoroacetic Acid via Gas Chromatography-Mass Spectrometry (GC-MS)

Introduction: The Analytical Imperative for Novel Fluoro-Organic Compounds

In the landscape of modern drug development, the emergence of structurally novel compounds, such as 2-Cyclopentyl-2,2-difluoroacetic acid, presents unique analytical challenges. As a potential metabolite or impurity in pharmaceutical products, the ability to detect and quantify this compound at trace levels is paramount for ensuring product safety and efficacy. The strong carbon-fluorine bond imparts unique chemical properties, including high stability, which can complicate analysis.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and widely accessible technique for such analyses, but its application to polar, low-volatility molecules like carboxylic acids requires a meticulously validated methodology.

This guide, grounded in the principles of international regulatory standards, provides a comprehensive framework for establishing and validating the detection limits—Limit of Detection (LOD) and Limit of Quantitation (LOQ)—for 2-Cyclopentyl-2,2-difluoroacetic acid. We will delve into the causality behind experimental choices, compare the validated method against viable alternatives, and present a clear, actionable protocol for researchers and scientists in the field. Our approach is aligned with the harmonized guidelines of the International Council for Harmonisation (ICH), specifically ICH Q2(R2), which provides a robust framework for analytical procedure validation.[2][3][4]

Part I: The Foundational GC-MS Methodology

The inherent polarity and limited volatility of carboxylic acids preclude their direct analysis by GC-MS.[5][6] Therefore, a chemical derivatization step is not merely an optimization but a fundamental requirement to convert the analyte into a volatile and thermally stable form suitable for gas-phase analysis.

The Rationale for Derivatization

Our primary objective is to replace the active acidic proton on the carboxyl group with a non-polar, thermally stable group.[5] Silylation is a proven and highly effective technique for this purpose. We have selected N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a 1% trimethylchlorosilane (TMCS) catalyst. The choice of BSTFA is predicated on its high reactivity and the production of clean, volatile trimethylsilyl (TMS) derivatives.[7][8] The TMCS catalyst enhances the silylation efficiency, particularly for sterically hindered compounds, ensuring a rapid and complete reaction.[8]

Experimental Protocol 1: Sample Preparation and Derivatization

-

Standard Preparation: Prepare a stock solution of 2-Cyclopentyl-2,2-difluoroacetic acid in a suitable organic solvent (e.g., Acetonitrile) at a concentration of 1 mg/mL. Perform serial dilutions to create a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.

-

Sample Aliquoting: Transfer 100 µL of each standard or sample into a 2 mL autosampler vial.

-

Solvent Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C. This step is critical as moisture can deactivate the silylating reagent.[8]

-

Derivatization: Add 50 µL of anhydrous pyridine to reconstitute the dried residue, followed by 100 µL of BSTFA + 1% TMCS.

-

Reaction: Tightly cap the vial and heat at 70°C for 45 minutes. The elevated temperature ensures the complete derivatization of the carboxylic acid.[8]

-

Analysis: After cooling to room temperature, the sample is ready for GC-MS injection.

Experimental Protocol 2: GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-polysiloxane phase. This column is selected for its excellent inertness and general-purpose utility for separating a wide range of derivatized compounds.

-

Injector: Splitless mode, 250°C

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Oven Program:

-

Initial temperature: 60°C, hold for 1 minute

-

Ramp: 15°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

MS Parameters:

-

Transfer Line: 280°C

-

Ion Source: 230°C (Electron Ionization - EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for the TMS-derivative of 2-Cyclopentyl-2,2-difluoroacetic acid should be determined from a full scan analysis of a high-concentration standard.

-

Workflow for GC-MS Analysis

Caption: End-to-end workflow for the analysis of 2-Cyclopentyl-2,2-difluoroacetic acid.

Part II: A Self-Validating Protocol for Detection Limit Determination

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4] For determining trace levels of a compound, the most critical performance characteristics are the Limit of Detection (LOD) and the Limit of Quantitation (LOQ).

-

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[9]

-

Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[9][10]

We will employ the method based on the Standard Deviation of the Response and the Slope of the calibration curve, as recommended by the ICH Q2(R2) guidelines.[11] This approach is statistically robust and provides a reliable foundation for the detection limits.

LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S)

Where:

-

σ = The standard deviation of the y-intercepts of regression lines.

-

S = The slope of the calibration curve.

Experimental Protocol 3: Determination of LOD and LOQ

-